Nortriptyline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Nortriptyline in Depression Treatment

Nortriptyline is a tricyclic antidepressant (TCA) that has been used for the treatment of major depressive disorder (MDD) since the 1960s. There is a wealth of scientific research supporting its efficacy in treating depression, particularly treatment-resistant depression [].

- Mechanism of Action: The exact mechanism by which nortriptyline exerts its antidepressant effects is not fully understood. However, it is believed to work by inhibiting the reuptake of norepinephrine and serotonin in the brain []. These neurotransmitters play a crucial role in mood regulation, and increasing their availability is thought to improve symptoms of depression.

Nortriptyline for Other Conditions

Beyond depression, nortriptyline has been explored for its potential benefits in managing other conditions:

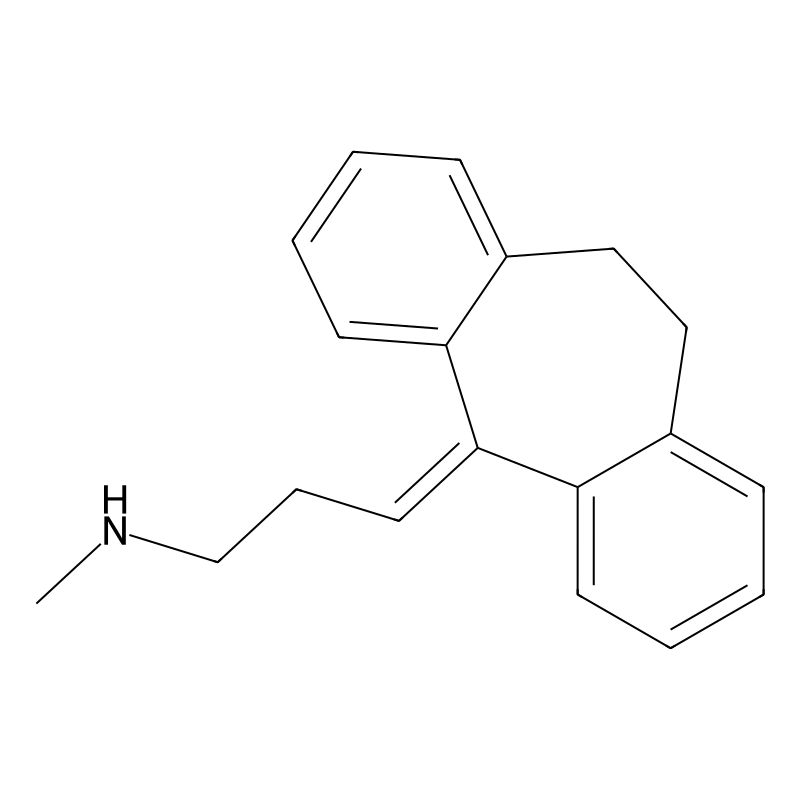

Nortriptyline is a tricyclic antidepressant that primarily functions by increasing the levels of neurotransmitters, specifically norepinephrine and serotonin, in the brain. It is chemically classified as a dibenzocycloheptene and is structurally characterized by three fused rings with a side chain, making it a secondary amine. The chemical formula for nortriptyline is with a molar mass of approximately 263.38 g/mol .

Nortriptyline undergoes various metabolic reactions in the liver, primarily through demethylation and hydroxylation. The main enzyme involved in its metabolism is cytochrome P450 2D6, with contributions from CYP1A2, CYP2C19, and CYP3A4. The principal active metabolite is 10-hydroxynortriptyline, which exists in both cis and trans forms, with the trans form exhibiting higher potency . The metabolic pathway can be summarized as follows:

- Demethylation: Converts nortriptyline to desmethylated forms.

- Hydroxylation: Introduces hydroxyl groups to form 10-hydroxynortriptyline.

- Conjugation: Further metabolites are conjugated with glucuronic acid for excretion.

Nortriptyline primarily acts as an inhibitor of the reuptake of norepinephrine and serotonin at the presynaptic neuronal membrane, thus increasing their synaptic concentrations. It also exhibits antagonistic effects on various receptors, including histamine H1 and muscarinic acetylcholine receptors, contributing to its sedative and anticholinergic properties. The drug's pharmacological effects include:

- Antidepressant activity: Primarily through neurotransmitter modulation.

- Sedative effects: Due to histamine receptor blockade.

- Anticholinergic effects: Resulting in common side effects like dry mouth and blurred vision .

Nortriptyline can be synthesized through several methods, often starting from precursor compounds derived from phenylpropanolamine or similar structures. A common synthetic route involves:

- Formation of dibenzocycloheptene: This involves cyclization reactions to create the tricyclic structure.

- Methylation: Introducing a methyl group at the nitrogen atom to convert it into a secondary amine.

- Purification: The final product is purified through crystallization or chromatography techniques.

The synthesis can be complex due to the need for specific stereochemistry and purity requirements .

Nortriptyline is primarily used for:

- Depression treatment: It is effective in managing major depressive disorder.

- Chronic pain management: Often prescribed for neuropathic pain conditions.

- Migraine prophylaxis: Utilized to prevent migraine attacks.

Additionally, it may be used off-label for conditions such as anxiety disorders and insomnia .

Nortriptyline has several significant drug interactions that can affect its efficacy and safety profile:

- Cytochrome P450 inhibitors: Drugs like cimetidine can increase nortriptyline levels by inhibiting its metabolism.

- Alcohol: Concurrent use can enhance sedative effects and increase the risk of side effects.

- Other antidepressants: Combining nortriptyline with selective serotonin reuptake inhibitors can lead to serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonergic activity .

Similar Compounds

Nortriptyline shares structural similarities with several other tricyclic antidepressants. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Amitriptyline | Tertiary amine | More sedative; higher anticholinergic effects |

| Desipramine | Secondary amine | Less sedating; more selective for norepinephrine |

| Protriptyline | Secondary amine | Similar mechanism but different side effect profile |

| Clomipramine | Tertiary amine | Stronger serotonin reuptake inhibition |

| Butriptyline | Secondary amine | Less commonly used; unique pharmacokinetic properties |

Uniqueness of Nortriptyline

Nortriptyline's unique profile lies in its balanced efficacy between norepinephrine and serotonin reuptake inhibition while maintaining fewer sedative effects compared to other tricyclic antidepressants like amitriptyline. Its pharmacogenetic variability also allows for tailored dosing based on individual metabolic capacity, which is not as pronounced in some other compounds within the same class .

Key Milestones in Nortriptyline’s Evolution

Nortriptyline emerged as a critical derivative of amitriptyline, a first-generation TCA synthesized in 1960. Its development reflects advancements in synthesizing dibenzocycloheptene derivatives, a process initially explored in the 1960s through patents detailing methods for functionalizing tricyclic compounds. The compound was first introduced clinically in 1963, leveraging its structural similarity to amitriptyline while offering a distinct metabolic profile.

Table 1: Historical Timeline of Nortriptyline’s Development

Early research focused on optimizing synthetic pathways, including reduction reactions using alkali metal borohydrides to stabilize the cycloheptene ring. These methods remain foundational in producing nortriptyline and related derivatives.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

4.51 (LogP)

log Kow = 4.51

4.7

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Nortriptyline is included in the database.

Nortriptyline hydrochloride is indicated for the relief of symptoms of depression. Endogenous depressions are more likely to be alleviated than are other depressive states. /Included in US product label/

Tricyclic antidepressants have been used for the treatment of attention deficit hyperactivity disorder (ADHD). /Tricyclic antidepressant; NOT included in US product label/

For more Therapeutic Uses (Complete) data for NORTRIPTYLINE (13 total), please visit the HSDB record page.

Pharmacology

Nortriptyline is a tricyclic antidepressant agent used for short-term treatment of various forms of depression. Nortriptyline blocks the norepinephrine presynaptic receptors, thereby blocking the reuptake of this neurotransmitter and raising the concentration in the synaptic cleft in the CNS. Nortriptyline also binds to alpha-adrenergic, histaminergic and cholinergic receptors. Long-term treatment with nortriptyline produces a downregulation of adrenergic receptors due to the increased stimulation of these receptors.

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AA - Non-selective monoamine reuptake inhibitors

N06AA10 - Nortriptyline

Mechanism of Action

The mechanism of adverse imipramine-induced reactions ... was investigated by precipitating such reactions in rats with three injections (ip) of imipramine (5-40 mg/kg) at 24, 5, and 1 hr before testing, and comparing their occurrence with comparable treatments using specific noradrenergic and serotonergic reuptake inhibitors (nortriptyline (10 or 30 mg/kg, ip), citalopram (0.5-5.0 mg/kg, ip)). This initial study indicated that these reactions were mediated by imipramine's noradrenergic effects.

The effect of equal-dose regimens of amitriptyline and nortriptyline on the concn of serotonin, dopamine and major acidic metabolites was compared in 5 distinct brain regions as a function of inbred mouse strain. Amitriptyline incr to a greater extent the regional brain serotonin levels in the albino BALB/c mouse than did nortriptyline. Both drugs incr serotonin levels but decr cerebral 5-hydroxyindoleacetic acid levels in some distinct brain regions of the black C57BL/6 mouse strain. The results suggest a strain-dependent differential incr in brain serotonin turnover in specific mouse strain brain regions which may account for the greater incidence of amitriptyline-induced sedation and seizures. The BALB/c mouse was also found to be more sensitive than the C57BL/6 strain to the action of both drugs on dopamine and major acidic metabolites with amitriptyline showing more regional brain potency than nortriptyline. The data suggest an incr in dopamine turnover particularly in brain areas assoc with motor function and posture which may account for tricyclic antidepressant-induced extrapyramidal disorders. The results also indicate that the C57BL/6 mouse strain may be of experimental value for studying the mechanism underlying tricyclic-induced adverse reactions relevant to sedation and movement disorders as a function of genetic predisposition.

Neuropathic pain is pain arising as a direct consequence of a lesion or disease affecting the somatosensory system. It is usually chronic and challenging to treat. Some antidepressants are first-line pharmacological treatments for neuropathic pain. The noradrenaline that is recruited by the action of the antidepressants on reuptake transporters has been proposed to act through beta2-adrenoceptors (beta2-ARs) to lead to the observed therapeutic effect. However, the complex downstream mechanism mediating this action remained to be identified. In this study, we demonstrate in a mouse model of neuropathic pain that an antidepressant's effect on neuropathic allodynia involves the peripheral nervous system and the inhibition of cytokine tumor necrosis factor a (TNFa) production. The antiallodynic action of nortriptyline is indeed lost after peripheral sympathectomy, but not after lesion of central descending noradrenergic pathways. More particularly, we report that antidepressant-recruited noradrenaline acts, within dorsal root ganglia, on beta2-ARs expressed by non-neuronal satellite cells. This stimulation of beta2-ARs decreases the neuropathy-induced production of membrane-bound TNFa, resulting in relief of neuropathic allodynia. This indirect anti-TNFa action was observed with the tricyclic antidepressant nortriptyline, the selective serotonin and noradrenaline reuptake inhibitor venlafaxine and the beta2-AR agonist terbutaline. Our data revealed an original therapeutic mechanism that may open novel research avenues for the management of painful peripheral neuropathies.

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Nortriptyline and its metabolites are mainly excreted in the urine, where only small amounts (2%) of the total drug is recovered as unchanged parent compound. Approximately one-third of a single orally administered dose is excreted in urine within 24 hours. Small amounts are excreted in feces via biliary elimination.

The apparent volume of distribution (Vd)β, estimated after intravenous administration is 1633 ± 268 L within the range of 1460 to 2030 (21 ± 4 L/kg). Nortriptyline crosses the placenta and is found in the breast milk. It distributes to the heart, lungs, brain, and the liver.

The average plasma clearance of nortriptyline in a study of healthy volunteers was 54 L/h. The average systemic clearance of nortriptyline is 30.6 ± 6.9 L / h, within the range of 18.6 to 39.6 L/hour.

/MILK/ Nortriptyline is distributed into milk. Nortriptyline concentrations in milk appear to be similar to or slightly greater than those present in maternal serum.

Peak plasma concentrations occur within 7-8.5 hours after oral administration. Optimal response to the drug appears to be associated with plasma concentrations of 50-150 ng/mL.

The clinical pharmacokinetics of amitriptyline were studied in four volunteers after the oral administration of 75 mg. Peak amitriptyline plasma concentrations ranged from 10.8 to 43.7 ng/mL. The disappearance was biphasic and followed first-order kinetics. The mean elimination half-life was 36.1 hours. The mean estimated first-pass metabolism of amitriptyline was 60 per cent. Significant quantities of the metabolite, nortriptyline, were produced although peak concentrations ranged from only 5.9 to 12.3 ng/mL.

Although tricyclic antidepressants (TCAs) have gained wide acceptance for use in the treatment of depression in pregnant women, their pharmacokinetics during pregnancy have been poorly characterized. The aim of the present study was to investigate the transplacental transfer of amitriptyline (AMI) and its main active metabolite nortriptyline (NOR) in isolated perfused human placenta. Nine term human placentae were obtained immediately after delivery with maternal consent and a 2-h non-recirculating perfusion of a single placental cotyledon was performed. AMI (200 ng/ml) and NOR (150 ng/ml), with antipyrine as a reference compound, were added to the maternal reservoir and their appearance to the fetal circulation was followed for 2 h. AMI and NOR concentrations were measured by high performance liquid chromatography (HPLC) and antipyrine concentrations spectrophotometrically. The mean (SD) transplacental transfers (TPT(SS)%) for AMI and NOR were 8.2 (2.3)% and 6.5 (1.8)%, respectively, calculated as the ratio between the steady-state concentrations in fetal venous and maternal arterial sides. The TPTs of AMI and NOR were 81% and 62% of the freely diffusable antipyrine. The absolute fraction of the dose that crossed the placenta (TPT(A)) was moderately, but significantly higher for AMI (7.7%) than for NOR (5.7%) (P=0.037). In all perfusions, steady state at the fetal side was reached by 30 min for AMI and by 50 min for NOR in the fetal side. The viability of the placentae was retained during the 2-h perfusion, as evidenced by unchanged pH of the perfusate and by stable perfusion pressures in fetal artery and stable antipyrine transfer. Both AMI and NOR cross the human placenta. However, the fetal exposure with NOR may be somewhat smaller compared with AMI, probably due to the higher lipophilicity of AMI.

Metabolism Metabolites

Biotransformation of amitriptyline to its demethylated product nortriptyline was studied in vitro with human liver microsomes from four different donors, preselected to reflect a range of metabolic rates. Reaction velocity versus substrate concn was consistent with a sigmoid Vmax model. Vmax varied from 0.42 to 3.42 nmol/mg/min, Km from 33 to 89 uM amitriptyline. Ketoconazole was a highly potent inhibitor of N-demethylation, with a mean Ki value of 0.11 + or - 0.013 uM ... whereas quinidine (up to 50 uM), a CYP2D6 inhibitor, and alpha-naphthoflavone (up to 5 uM), a CYP1A2 inhibitor only at low concn, showed no effect. All selective serotonin reuptake inhibitors tested had an inhibitory effect on the formation of nortriptyline, with mean Ki values of 4.37 (+ or - 3.38) uM for sertraline, 5.46 (+ or - 1.95) uM for desmethylsertraline, 9.22 (+ or - 3.69) uM for fluvoxamine, 12.26 (+ or - 5.67) uM for norfluoxetine, 15.76 (+ or - 5.50) uM for paroxetine, and 43.55 (+ or - 18.28) uM for fluoxetine. A polyclonal rabbit antibody against rat liver CYP3A1, in antibody/microsomal protein ratios varying from 1:1 to 10:1, inhibited N-demethylation of amitriptyline to an asymptotic max of 60%.

The metabolic disposition of the antidepressants and antipsychotics has been reported to be significantly influenced by the cytochrome P450 (CYP) 2D6 isozyme. The two most studied antidepressants are amitriptyline and imipramine. Amitriptyline conversion to nortriptyline and nortriptyline metabolism to its 10-hydroxymetabolite were shown to be influenced by the 2D6 isozyme.

The stability of amitriptyline, nortriptyline, desipramine and imipramine in formalin-fixed human liver tissue and formalin soln was investigated. The levels of the tricyclic and its primary demethylated metabolite in the frozen liver were determined and compared with levels obtained in the formalin-fixed liver and formalin soln in which the liver was stored. It was obvious that some methylation of the secondary amine, nortriptyline, to the corresponding tertiary amine, amitriptyline, and of desipramine to imipramine took place in the formalin environment. Nortriptyline was not detected in most cases, suggesting that it may degrade more rapidly than desipramine. There was no consistent ratio between the concn of the drug in the frozen liver tissue versus formalin-preserved tissue or versus formalin soln. The methylation rates of the secondary amines could not be quantitated. Storage of the liver tissue in formalin at room temp resulted in leaching of the drugs into the formalin soln. The drugs tested may be detected for up to 22 mo in the formalin-fixed liver and in the formalin medium.

Nortriptyline has known human metabolites that include demethylnortriptyline and E-10-hydroxynortriptyline.

Nortriptyline is a known human metabolite of amitriptyline.

Undergoes hepatic metabolism via the same pathway as other TCAs. Route of Elimination: Approximately one-third of a single orally administered dose is excreted in urine within 24 hours. Small amounts are excreted in feces via biliary elimination. Half Life: 16 to 90+ hours

Associated Chemicals

Wikipedia

Hydrocortisone_cypionate

FDA Medication Guides

Drug Warnings

The pupillary dilation that occurs following use of many antidepressant drugs including nortriptyline hydrochloride may trigger an angle-closure attack in a patient with anatomically narrow angles who does not have a patent iridectomy.

... They should be used with caution in patients with urinary retention, glaucoma, diabetes, impaired liver function, asthma, and a history of convulsive seizures. / Tricyclic antidepressants/

... Many patients who take tricyclics and/or antipsychotic medications have a high risk for suicide. The margin of safety for antipsychotics is relatively high. For tricyclics, the margin is much less favorable. A rule of thumb is that the quantity of tricyclic antidepressants dispensed should be limited to a one week supply. /Tricyclic Antidepressants/

For more Drug Warnings (Complete) data for NORTRIPTYLINE (32 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life of nortriptyline ranges from 16 to more than 90 hours.

The clinical pharmacokinetics of amitriptyline were studied in four volunteers after the oral administration of 75 mg. ... The mean elimination half-life was 36.1 hours. ...

Use Classification

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: nortriptyline hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: nortriptyline hydrochloride; matrix: chemical identification; procedure: visual reaction (white, curdy precipitate) with silver nitrate and nitric acid (Chloride test)

Analyte: nortriptyline hydrochloride; matrix: chemical purity; procedure: reaction with acetic acid and mercuric acetate; potentiometric titration with perchloric acid

For more Analytic Laboratory Methods (Complete) data for NORTRIPTYLINE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

High pressure liquid chromatographic procedure /is/ reported for determination of amitriptyline and nortriptyline. Separations and quantitations were carried out at ambient temp using a silica column with a variable wavelength UV detector. Analysis performed on 0.25 mL serum.

A sensitive, selective and rapid reverse-phase HPLC method was developed for the simultaneous analysis of imipramine, desipramine, amitriptyline and nortriptyline in human plasma. the procedure consisted of extracting the drugs and the internal standard (clomipramine) from 1 ml plasma with hexane:isoamyl alcohol (99:1, v:v) in alkaline medium. A newly marketed column, LiChrospher 60 RP-select B (dp 5 um) of Merck was employed. The mobile phase, consisting of acetonitrile:0.25 N sodium acetate buffer at pH 5.5 (50:50, v:v), was delivered at a flow rate of 1.0 ml/min, and detection at 254 nm.

A sensitive capillary GC method with ECD is described for the determination of plasma concn of nortriptyline hydrochloride and its metabolite, 10-hydroxynortriptyline, in humans.

For more Clinical Laboratory Methods (Complete) data for NORTRIPTYLINE (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Keep in a dry place. /Nortriptyline hydrochloride/

Interactions

A case of significant hypoglycemia has been reported in a type II diabetic patient maintained on chlorpropamide (250 mg/day), after the addition of nortriptyline (125 mg/day).

Using data from a therapeutic drug monitoring database, kinetic interactions between the neuroleptics zuclopenthixol and perphenazine and tricyclic antidepressives were studied. Out of 290 patients monitored for amitriptyline and 611 patients monitored for nortriptyline, 77 patients were comedicated with perphenazine and 50 patients with zuclopenthixol. Comedication with perphenazine incr the median steady-state serum concn to daily dose ratio (C/D) of nortriptyline by 30-45%, whereas the median C/D of amitriptyline was unaffected. On the contrary, median C/D values of nortriptyline and amitriptyline were not significantly influenced by comedication with zuclopenthixol.

Two cases are described in which a 33-yr-old woman and a 36-yr-old man developed adverse effects resulting from an interaction between valproic acid (valproate) and nortriptyline. The first patient was taking 25 mg/day nortriptyline and within 1 wk of the addition of valproic acid in doses up to 1000 mg/day, she developed marked tremulousness of her hands and fingers. The plasma level of nortriptyline was 393 ng/mL and that of valproic acid was 105 mg/L. Both drugs were stopped and tremulousness subsided over the next 2 days. The second patient was receiving 75 mg/day nortriptyline and up to 1250 mg/day valproic acid. A plasma level of nortriptyline was 345 ng/mL. The nortriptyline dosage was titrated down to 25 mg/day and a subsequent drug level was 82 ng/mL. Thioridazine and loxapine were given concomitantly.

For more Interactions (Complete) data for NORTRIPTYLINE (31 total), please visit the HSDB record page.

Stability Shelf Life

Dates

The Effectiveness of Nortriptyline and Tolerability of Side Effects in Neurogenic Cough Patients

Sungjin A Song, Kanittha Choksawad, Ramon A Franco JrPMID: 33218281 DOI: 10.1177/0003489420970234

Abstract

To determine the effectiveness of nortriptyline and tolerability of side effects in the treatment of neurogenic cough. Secondary goal is to evaluate the association between laryngeal asymmetry and clinical response to nortriptyline.Retrospective case series.

Consecutive patients diagnosed with neurogenic cough at a quaternary care specialty hospital from 2001 to 2020 were identified. Subjects <18 years old, not treated with nortriptyline, did not have a nasolaryngoscopic examination and were lost to follow-up were excluded. Charts were reviewed for demographic information, clinical history, nasolaryngoscopic findings, medication dosage, side effects, and follow-up time.

Forty-two patients met inclusion and exclusion criteria, 7 males and 35 females with an average age of 56.5 (±13.1) years. There were 26/36 (72.2%) responders and 10/36 (27.8%) non-responders; 6 patients stopped nortriptyline due to side effects and were not included in the response comparison. Laryngeal asymmetry was present in 36/42 (85.7%) patients. No factors related to laryngeal asymmetry were significantly different between responders and non-responders. Medication tolerance was observed in 3/42 (7.1%) patients. Side effects were reported in 16/42 (38.1%) patients. The most common side effects were sedation 9/42 (21.4%) and xerostomia 3/42 (7.1%).

Nortriptyline is effective for treating neurogenic cough with 72% of patients reporting improvement in cough. Evidence of laryngeal asymmetry was not associated with better treatment response. Although 38% experienced side effects, the majority of patients continued nortriptyline despite side effects.

4.

Exposure to tricyclic antidepressant nortriptyline affects early-life stages of zebrafish (Danio rerio)

Ana C Oliveira, Maria L Fascineli, Thayres S Andrade, Diego Sousa-Moura, Inês Domingues, Níchollas S Camargo, Rhaul Oliveira, Cesar K Grisolia, Rolando A R VillacisPMID: 33421720 DOI: 10.1016/j.ecoenv.2020.111868

Abstract

Psychiatric drugs are among the leading medications prescribed for humans, with their presence in aquatic environments raising concerns relating to potentially harmful effects on non-target organisms. Nortriptyline (NTP) is a selective serotonin-norepinephrine reuptake inhibitor antidepressant, widely used in clinics and found in environmental water matrices. In this study, we evaluated the toxic effects of NTP on zebrafish (Danio rerio) embryos and early larval stages. Developmental and mortality analyses were performed on zebrafish exposed to NTP for 168 h at concentrations ranging from 500 to 46,900 µg/L. Locomotor behaviour and acetylcholinesterase (AChE) activity were evaluated by exposing embryos/larvae to lower NTP concentrations (0.006-500 µg/L). The median lethal NTP concentration after 168 h exposure was 2190 µg/L. Although we did not identify significant developmental changes in the treated groups, lack of equilibrium was already visible in surviving larvae exposed to ≥ 500 µg/L NTP. The behavioural analyses showed that NTP was capable of modifying zebrafish larvae swimming behaviour, even at extremely low (0.006 and 0.088 µg/L) environmentally relevant concentrations. We consistently observed a significant reduction in AChE activity in the animals exposed to 500 µg/L NTP. Our results highlight acute toxic effects of NTP on the early-life stages of zebrafish. Most importantly, exposure to environmentally relevant NTP concentrations may affect zebrafish larvae locomotor behaviour, which in turn could reduce the fitness of the species. More studies involving chronic exposure and sensitive endpoints are warranted to better understand the effect of NTP in a more realistic exposure scenario.Brugada Phenocopy: A Case of Incessant Ventricular Tachycardia in a Patient with Tricyclic Antidepressant Overdose

Diana Otero, Marija Petrovic, Steve Lin LiaoPMID: 33133362 DOI: 10.14797/mdcj-16-3-245

Abstract

Brugada electrocardiographic pattern, or Brugada phenocopy (BrP), can be found in conditions other than Brugada syndrome. We present the case of a 34-year-old woman who was found convulsing at home followed by ventricular tachycardia (VT) cardiac arrest upon arrival to the emergency department. Electrical direct cardioversion led to a return of spontaneous circulation, and she was started on intravenous amiodarone. The patient had four additional episodes of pulseless VT that returned to sinus rhythm with electrical cardioversion. A subsequent electrocardiogram taken in sinus rhythm revealed a right bundle branch block pattern with a coved ST segment elevation and inverted T waves in leads V1 and V2, suggestive of BrP type 1. Further inquiry revealed that an empty bottle of nortriptyline was found at her home. Nortriptyline intoxication was subsequently confirmed by a serum level of 1581 ng/mL. Treatments with intravenous sodium bicarbonate resolved the BrP, and she fully recovered with supportive care. Intoxication with drugs that inhibit cardiac sodium channels, such as nortriptyline, can trigger a BrP in otherwise normal individuals. Nortriptyline and other tricyclic antidepressants (TCAs) are used to treat chronic pain, depression, and other conditions but have dose-related side effects and can lead to fatal overdose. Intoxication by these TCAs should be on the differential when a BrP is observed.Pharmacological interventions for antisocial personality disorder

Najat R Khalifa, Simon Gibbon, Birgit A Völlm, Natalie H-Y Cheung, Lucy McCarthyPMID: 32880105 DOI: 10.1002/14651858.CD007667.pub3

Abstract

Antisocial personality disorder (AsPD) is associated with rule-breaking, criminality, substance use, unemployment, relationship difficulties, and premature death. Certain types of medication (drugs) may help people with AsPD. This review updates a previous Cochrane review, published in 2010.To assess the benefits and adverse effects of pharmacological interventions for adults with AsPD.

We searched CENTRAL, MEDLINE, Embase, 13 other databases and two trials registers up to 5 September 2019. We also checked reference lists and contacted study authors to identify studies.

Randomised controlled trials in which adults (age 18 years and over) with a diagnosis of AsPD or dissocial personality disorder were allocated to a pharmacological intervention or placebo control condition.

Four authors independently selected studies and extracted data. We assessed risk of bias and created 'Summary of findings tables' and assessed the certainty of the evidence using the GRADE framework. The primary outcomes were: aggression; reconviction; global state/global functioning; social functioning; and adverse events.

We included 11 studies (three new to this update), involving 416 participants with AsPD. Most studies (10/11) were conducted in North America. Seven studies were conducted exclusively in an outpatient setting, one in an inpatient setting, and one in prison; two studies used multiple settings. The average age of participants ranged from 28.6 years to 45.1 years (overall mean age 39.6 years). Participants were predominantly (90%) male. Study duration ranged from 6 to 24 weeks, with no follow-up period. Data were available from only four studies involving 274 participants with AsPD. All the available data came from unreplicated, single reports, and did not allow independent statistical analysis to be conducted. Many review findings were limited to descriptive summaries based on analyses carried out and reported by the trial investigators. No study set out to recruit participants on the basis of having AsPD; many participants presented primarily with substance abuse problems. The studies reported on four primary outcomes and six secondary outcomes. Primary outcomes were aggression (six studies) global/state functioning (three studies), social functioning (one study), and adverse events (seven studies). Secondary outcomes were leaving the study early (eight studies), substance misuse (five studies), employment status (one study), impulsivity (one study), anger (three studies), and mental state (three studies). No study reported data on the primary outcome of reconviction or the secondary outcomes of quality of life, engagement with services, satisfaction with treatment, housing/accommodation status, economic outcomes or prison/service outcomes. Eleven different drugs were compared with placebo, but data for AsPD participants were only available for five comparisons. Three classes of drug were represented: antiepileptic; antidepressant; and dopamine agonist (anti-Parkinsonian) drugs. We considered selection bias to be unclear in 8/11 studies, attrition bias to be high in 7/11 studies, and performance bias to be low in 7/11 studies. Using GRADE, we rated the certainty of evidence for each outcome in this review as very low, meaning that we have very little confidence in the effect estimates reported. Phenytoin (antiepileptic) versus placebo One study (60 participants) reported very low-certainty evidence that phenytoin (300 mg/day), compared to placebo, may reduce the mean frequency of aggressive acts per week (phenytoin mean = 0.33, no standard deviation (SD) reported; placebo mean = 0.51, no SD reported) in male prisoners with aggression (skewed data) at endpoint (six weeks). The same study (60 participants) reported no evidence of difference between phenytoin and placebo in the number of participants reporting the adverse event of nausea during week one (odds ratio (OR) 1.00, 95% confidence interval (CI) 0.06 to 16.76; very low-certainty evidence). The study authors also reported that no important side effects were detectable via blood cell counts or liver enzyme tests (very low-certainty evidence). The study did not measure reconviction, global/state functioning or social functioning. Desipramine (antidepressant) versus placebo One study (29 participants) reported no evidence of a difference between desipramine (250 to 300 mg/day) and placebo on mean social functioning scores (desipramine = 0.19; placebo = 0.21), assessed with the family-social domain of the Addiction Severity Index (scores range from zero to one, with higher values indicating worse social functioning), at endpoint (12 weeks) (very low-certainty evidence). Neither of the studies included in this comparison measured the other primary outcomes: aggression; reconviction; global/state functioning; or adverse events. Nortriptyline (antidepressant) versus placebo One study (20 participants) reported no evidence of a difference between nortriptyline (25 to 75 mg/day) and placebo on mean global state/functioning scores (nortriptyline = 0.3; placebo = 0.7), assessed with the Symptom Check List-90 (SCL-90) Global Severity Index (GSI; mean of subscale scores, ranging from zero to four, with higher scores indicating greater severity of symptoms), at endpoint (six months) in men with alcohol dependency (very low-certainty evidence). The study measured side effects but did not report data on adverse events for the AsPD subgroup. The study did not measure aggression, reconviction or social functioning. Bromocriptine (dopamine agonist) versus placebo One study (18 participants) reported no evidence of difference between bromocriptine (15 mg/day) and placebo on mean global state/functioning scores (bromocriptine = 0.4; placebo = 0.7), measured with the GSI of the SCL-90 at endpoint (six months) (very low-certainty evidence). The study did not provide data on adverse effects, but reported that 12 patients randomised to the bromocriptine group experienced severe side effects, five of whom dropped out of the study in the first two days due to nausea and severe flu-like symptoms (very low-certainty evidence). The study did not measure aggression, reconviction and social functioning. Amantadine (dopamine agonist) versus placebo The study in this comparison did not measure any of the primary outcomes.

The evidence summarised in this review is insufficient to draw any conclusion about the use of pharmacological interventions in the treatment of antisocial personality disorder. The evidence comes from single, unreplicated studies of mostly older medications. The studies also have methodological issues that severely limit the confidence we can draw from their results. Future studies should recruit participants on the basis of having AsPD, and use relevant outcome measures, including reconviction.

Nortriptyline for pain in knee osteoarthritis: a double-blind randomised controlled trial in New Zealand general practice

Ben Hudson, Jonathan A Williman, Lisa K Stamp, John S Alchin, Gary J Hooper, Dee Mangin, Bronwyn F Lenox Thompson, Les ToopPMID: 33571950 DOI: 10.3399/BJGP.2020.0797

Abstract

Osteoarthritis (OA) of the knee is a common cause of chronic pain. Analgesics that are currently available have limited efficacy and may be poorly tolerated. Tricyclic antidepressants are used as analgesics for other chronic conditions, but they have not been evaluated as analgesics in OA.To investigate the analgesic efficacy of nortriptyline in people with knee OA.

A two-arm, parallel-group, 1:1, double-blind, randomised, placebo-controlled trial in Christchurch, New Zealand.

Participants were recruited from orthopaedic outpatient clinics, primary care, and through public advertising. Adults with knee OA and a pain score of ≥20 points on the 50-point Western Ontario and McMaster University Osteoarthritis Index (WOMAC) pain subscale were randomised to receive either nortriptyline or identical placebo for 14 weeks. The primary outcome was knee pain at 14 weeks measured using the WOMAC pain subscale. Secondary outcomes included: function; stiffness; non-steroidal anti-inflammatory drug, opioid, and/or paracetamol use; each participant's global assessment; and adverse effects at 14 weeks.

Of the 205 randomised participants, 201 (98.0%) completed follow-up at 14 weeks. The baseline-adjusted mean WOMAC pain subscale score at week 14 was 6.2 points lower (95% confidence interval = -0.26 to 12.6,

= 0.06) in the nortriptyline arm versus the placebo arm. Differences in secondary outcomes generally favoured the nortriptyline arm, but were small and unlikely to be clinically relevant. However, the following were all more commonly reported by participants taking nortriptyline than those taking a placebo: dry mouth (86.9% versus 51.0%, respectively,

<0.001), constipation (58.6% versus 30.4%, respectively,

<0.001), and sweating (31.3% versus 20.6%, respectively,

= 0.033).

This study suggests nortriptyline does not significantly reduce pain in people with knee OA. The adverse effect profile was as expected.

Pharmacotherapy failure and progression to botulinum toxin injection in vestibular migraine

Y F Liu, D Macias, L Donaldson, J R Dornhoffer, H G RizkPMID: 32713357 DOI: 10.1017/S002221512000095X

Abstract

Given the lack of evidence on patients with medically refractory vestibular migraine, this study aimed to identify factors associated with pharmacotherapy failure and progression to botulinum toxin injection in vestibular migraine.A retrospective cohort study was conducted on definite vestibular migraine patients from September 2015 to July 2019 who completed the Dizziness Handicap Inventory at least six weeks apart..

The study comprised 47 patients (mean age = 50.2 ± 15.8 years), with a mean follow-up time of 6.0 ± 6.0 months. The mean pre-treatment Dizziness Handicap Inventory score was 57.5 ± 23.5, with a mean reduction of 17.3 ± 25.2 (p < 0.001) at last follow up. Oscillopsia (r = 0.458, p = 0.007), failure of first medication (r = 0.518, p = 0.001) and pre-treatment Dizziness Handicap Inventory question 15 (an emotional domain question) score (r = 0.364, p = 0.019) were the only variables significantly correlated with progression to botulinum toxin injection.

Motion hypersensitivity, failure of first medication, and fear of social stigmatisation suggest a decreased treatment response. These symptoms may require more aggressive treatment at an earlier stage.

β-Cyclodextrin Inclusion Complexation With Tricyclic Antidepressants Desipramine and Imipramine: A Structural Chemistry Perspective

Thammarat AreePMID: 32679212 DOI: 10.1016/j.xphs.2020.07.007

Abstract

Single-crystal X-ray diffraction and DFT calculation have been carried out for an atomic-level understanding of β-cyclodextrin (β-CD) inclusion complexation with 2 tricyclic antidepressants (TCAs), desipramine and imipramine. X-ray analysis discloses that the A-C-rings are buried in the β-CD cavity and the side chain is mostly outside the cavity, nearby the O2-H/O3-H side. Hence, the inclusion structures of both complexes are stabilized by host-guest C5-H∙∙∙π interaction and N5'-H∙∙∙O5/O6 H-bonds of twofold-screw-symmetry-related molecules, which are similar to those of the reported complexes of nortriptyline and amitriptyline. The DFT full-geometry optimization in the gas phase reveals an alternative inclusion scenario with the TCA side chain that is embedded in the β-CD cavity and stabilized by intermolecular O6-H∙∙∙N5' H-bond and O2-H/O3-H∙∙∙π interactions. The β-CD encapsulation of the TCA side chain is more energetically stable by 10.76 and 4.70 kcal molthan that of the aromatic moiety for the respective complexes of DPM and IPM, based on the relative stabilization energies (ΔΔE

). This suggests the existence of the bimodal β-CD-TCA inclusion complexes as spectroscopically observed in solution, thus explaining the controversy in the inclusion mode and the improvement of TCA therapeutic effect by CD encapsulation.

Efficacy and tolerability of nortriptyline in the management of neuropathic corneal pain

M Cuneyt Ozmen, Gabriela Dieckmann, Stephanie M Cox, Ramy Rashad, Rumzah Paracha, Nedda Sanayei, Melina I Morkin, Pedram HamrahPMID: 32860971 DOI: 10.1016/j.jtos.2020.08.006

Abstract

Neuropathic corneal pain (NCP) is a recently acknowledged disease entity. However, there is no consensus in potential treatment strategies, particularly in patients with a centralized component of pain. This study aims to assess the efficacy and tolerability of the tricyclic antidepressant, nortriptyline, among NCP patients.Patients with clinically diagnosed NCP and a centralized component of pain, treated with oral nortriptyline, who had recorded pain scores as assessed by the ocular pain assessment survey at the first and last visit were included. Patients were excluded if they had any other ocular pathology that might result in pain or had less than 4 weeks of nortriptyline use. Demographics, time between visits, concomitant medications, systemic and ocular co-morbidities, duration of NCP, side effects, ocular pain scores, and quality of life (QoL) assessment were recorded.

Thirty patients with a mean age of 53.1 ± 18.5 were included. Male to female ratio was 8:22. Mean ocular pain in the past 24 h improved from 5.7 ± 2.1 to 3.6 ± 2.1 after 10.5 ± 9.1 months (p < 0.0001). Twelve patients (40.0%) had equal to or more than 50% improvement, 6 patients (20.0%) had 30-49% improvement, 6 patients (20.0%) had 1-29% improvement, 4 patients (13.3%) did not improve, while 2 patients (6.7%) reported increase in pain levels. Mean QoL improved from 6.0 ± 2.5 to 4.3 ± 2.4 (p = 0.019). Eight patients (26.6%) discontinued treatment due to persistent side effects, despite improvement by 22.4%.

Nortriptyline was effective in relieving NCP symptoms in patients with centralized component and insufficient response to other systemic and topical therapies who tolerated the drug for at least 4 weeks. Nortriptyline may be used in the management of patients with NCP.

Depression-Associated Gene

Lucia Carboni, Francesca Pischedda, Giovanni Piccoli, Mario Lauria, Laura Musazzi, Maurizio Popoli, Aleksander A Mathé, Enrico DomeniciPMID: 32751911 DOI: 10.3390/cells9081818

Abstract

Thegene has been significantly associated with major depression in genetic studies.

encodes for a cell adhesion molecule cleaved by the protease Adam10, thus activating Fgfr2 and promoting neuronal spine plasticity. We investigated whether antidepressants modulate the expression of genes belonging to

pathway in Flinders sensitive line (FSL) rats, in a corticosterone-treated mouse model of depression, and in mouse primary neurons.

and

were the genes mostly affected by antidepressant treatment, and in opposite directions.

was down-regulated by escitalopram in the hypothalamus of FSL rats, by fluoxetine in the hippocampal dentate gyrus of corticosterone-treated mice, and by nortriptyline in hippocampal primary neurons.

mRNA was increased by nortriptyline administration in the hypothalamus, by escitalopram in the hippocampus of FSL rats, and by fluoxetine in mouse dorsal dentate gyrus. Similarly, nortriptyline increased

expression in hippocampal cultures.

expression was increased by nortriptyline in the hypothalamus of FSL rats and in hippocampal neurons.

, another IgLON family protein, increased in mouse dentate gyrus after fluoxetine treatment. These findings suggest that

pathway plays a role in the modulation of synaptic plasticity induced by antidepressant treatment to promote therapeutic efficacy by rearranging connectivity in corticolimbic circuits impaired in depression.